
2,3-Butanediamine, (R*,R*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is known for its optical activity and is used in various chemical and industrial applications. This compound is particularly significant due to its stereochemistry, which plays a crucial role in its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-2,3-butanediamine dihydrochloride typically involves the reduction of 2,3-butanedione (diacetyl) using a chiral catalyst. One common method is the asymmetric hydrogenation of diacetyl in the presence of a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to yield the desired chiral diamine.
Industrial Production Methods
Industrial production of (2R,3R)-(+)-2,3-butanediamine dihydrochloride often involves the use of biocatalysts. Microorganisms such as Rhodococcus erythropolis have been engineered to produce this compound through fermentation processes. The biocatalytic route is advantageous due to its high enantioselectivity and environmentally friendly nature .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-butanedione.
Reduction: It can be reduced to form 2,3-butanediol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: 2,3-Butanedione
Reduction: 2,3-Butanediol
Substitution: Various substituted butanediamine derivatives
Applications De Recherche Scientifique
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and as a precursor for the synthesis of other fine chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R)-(+)-2,3-butanediamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. Its chiral nature allows it to interact selectively with other chiral molecules, influencing reaction pathways and outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-(-)-2,3-Butanediamine dihydrochloride
- Meso-2,3-Butanediamine dihydrochloride
- (2R,3R)-2,3-Butanediol
Uniqueness
(2R,3R)-(+)-2,3-Butanediamine dihydrochloride is unique due to its high enantioselectivity and optical purity. Unlike its meso and (2S,3S) counterparts, this compound exhibits distinct reactivity and selectivity in chiral synthesis, making it highly valuable in the production of enantiomerically pure substances .
Propriétés
Numéro CAS |
52165-57-8 |
|---|---|
Formule moléculaire |
C4H12N2 |
Poids moléculaire |
88.15 g/mol |
Nom IUPAC |
(2R,3R)-butane-2,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1 |
Clé InChI |
GHWVXCQZPNWFRO-QWWZWVQMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C)N)N |
SMILES canonique |
CC(C(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


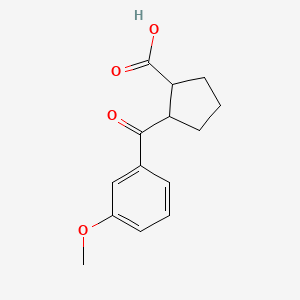


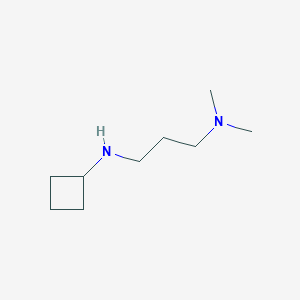
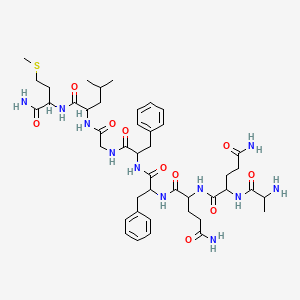


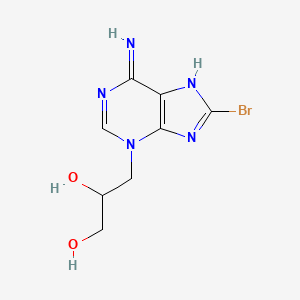

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)

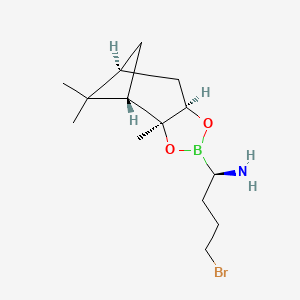
![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
